molecular formula C11H17NO2 B13667592 4-(3-Methoxypropoxy)-2,3-dimethylpyridine

4-(3-Methoxypropoxy)-2,3-dimethylpyridine

Cat. No.: B13667592
M. Wt: 195.26 g/mol
InChI Key: FNICENVHYSAYHO-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-2,3-dimethylpyridine is an organic compound with the molecular formula C11H17NO3 It is a derivative of pyridine, characterized by the presence of methoxypropoxy and dimethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine typically involves the reaction of 2,3-dimethyl-4-chloropyridine with 3-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures (60-70°C) for about 30 minutes, followed by the addition of a phase transfer catalyst like tetrabutylammonium chloride. The mixture is then stirred at 90-95°C for several hours to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropoxy)-2,3-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxypropoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methoxypropoxy)-2,3-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound, like rabeprazole, act as proton pump inhibitors by binding to the gastric H,K-ATPase enzyme, thereby inhibiting gastric acid secretion . The binding involves the formation of a covalent bond with the enzyme, leading to its inactivation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methoxypropoxy)-2,3-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(3-methoxypropoxy)-2,3-dimethylpyridine

InChI

InChI=1S/C11H17NO2/c1-9-10(2)12-6-5-11(9)14-8-4-7-13-3/h5-6H,4,7-8H2,1-3H3

InChI Key

FNICENVHYSAYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)OCCCOC

Origin of Product

United States

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